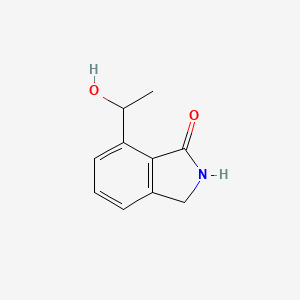

7-(1-羟乙基)异吲哚啉-1-酮

描述

7-(1-Hydroxyethyl)isoindolin-1-one is a synthetic compound that has recently gained attention due to its unique chemical structure and potential applications in various fields of research and industry. It has a molecular weight of 177.2 g/mol .

Synthesis Analysis

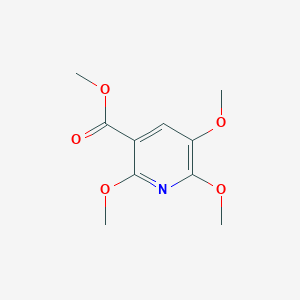

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis

The molecular formula of 7-(1-Hydroxyethyl)isoindolin-1-one is C10H11NO2 . The isoindolin-1-one substructure is fundamental for its activity .Chemical Reactions Analysis

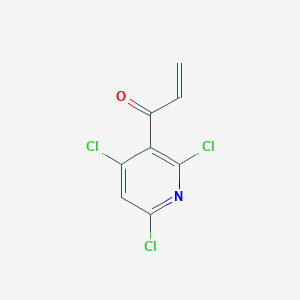

A variety of 3-hydroxyisoindolin-1-ones were synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .科学研究应用

异吲哚啉酮衍生物在药物化学中的应用

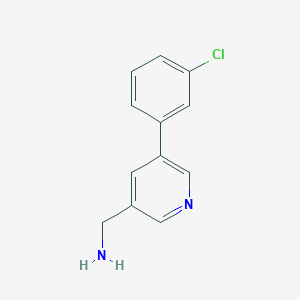

异吲哚啉酮,包括类似于 7-(1-羟乙基)异吲哚啉-1-酮的衍生物,因其生物活性特性而被广泛研究。例如,以评估抗癌活性为目标的 3-亚甲基异吲哚啉-1-酮库的设计和合成展示了该化合物在药物发现中的潜力。该库中选定的类似物在各种人类癌细胞系中表现出显着的抗增殖活性,例如 MCF-7、A-549 和 U-373 MG,表明异吲哚啉-1-酮在开发新的癌症疗法中的作用 (Mehta、Mangyan 和 Brahmchari,2022 年)。

此外,异吲哚啉-1-酮衍生物已被确定为脲酶抑制剂,为由产生脲酶的病原体引起的疾病的治疗干预提供了新的视角。一系列 2,3-二取代异吲哚啉-1-酮的一锅法高效合成揭示了具有显着脲酶抑制活性的化合物,其功效优于硫脲和羟基脲等标准抑制剂 (Peytam 等人,2019 年)。

对有机合成的贡献

异吲哚啉酮也为新合成方法的发展做出了重大贡献。超声辅助合成从 3-烷基亚烷基苯酞生成异吲哚啉-1-酮衍生物突出了这种方法的效率和多功能性,促进了生成一个小型的 3-羟基异吲哚啉-1-酮库。这种方法的特点是效率高、对各种官能团具有耐受性且可扩展,使其成为有机化学家有价值的工具 (Mardjan 等人,2022 年)。

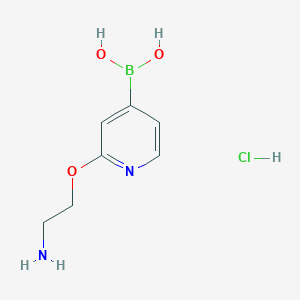

此外,钯催化的级联反应用于合成取代的异吲哚啉以其非对映选择性方法而著称,能够创建具有潜在药用价值的异吲哚啉支架。该方法使用硼酸作起始原料,展示了一种绿色且高效的途径,可以高非对映选择性地合成多种取代的异吲哚啉 (Williams 和 Jarvo,2011 年)。

探索异吲哚啉酮在荧光和材料科学中的潜力

在材料科学中探索异吲哚啉-1-酮衍生物,特别是作为荧光探针,揭示了它们在监测水性环境中的潜力。一项对 3-亚甲基异吲哚啉-1-酮的 7-羟基衍生物的研究证明了其作为荧光探针的能力,该探针经历了激发态分子内质子转移 (ESIPT),突出了其在检测溶剂极性和环境条件变化中的应用 (Kimuro 等人,2017 年)。

作用机制

Target of Action

The primary target of the compound 7-(1-Hydroxyethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is involved in various malignancies, making it a desirable target for cancer treatment .

Mode of Action

7-(1-Hydroxyethyl)isoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound shows high binding affinity up to -10.1 kcal/mol . The molecular dynamics simulation (MDS) studies of 7-(1-Hydroxyethyl)isoindolin-1-one showed docked pose stability .

Biochemical Pathways

The interaction of 7-(1-Hydroxyethyl)isoindolin-1-one with CDK7 affects the cell cycle regulation pathway . By inhibiting CDK7, the compound can potentially disrupt the normal progression of the cell cycle, leading to the inhibition of cell proliferation, which is a key factor in cancer growth and progression .

Pharmacokinetics

The compound has been predicted to exhibit superior qualities to known cdk7 inhibitors according to comprehensive pharmacokinetic parameters

Result of Action

The molecular and cellular effects of 7-(1-Hydroxyethyl)isoindolin-1-one’s action primarily involve the inhibition of CDK7, leading to disruption of the cell cycle and potential anti-cancer activity . The compound’s high binding affinity and interaction with CDK7 suggest its potential effectiveness as an anti-cancer agent .

未来方向

Isoindolin-1-ones have been the focus of much research due to their presence in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . Molecular docking studies suggest that the isoindolin-1-one substructure is fundamental for activity, and certain moieties may increase inhibitory activities . This suggests potential future directions for the development of new inhibitors .

属性

IUPAC Name |

7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNDKPYYNQMCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C(=O)NC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745161 | |

| Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773-65-9 | |

| Record name | 2,3-Dihydro-7-(1-hydroxyethyl)-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

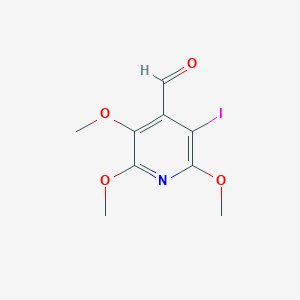

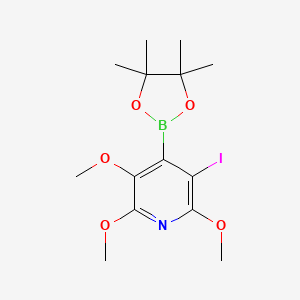

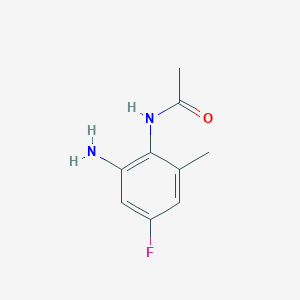

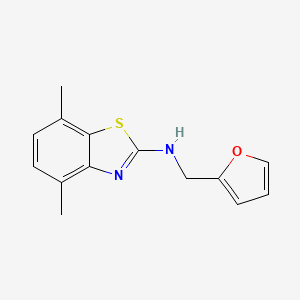

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide](/img/structure/B1402949.png)

![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1402964.png)